molecular formula C8H7ClN2 B2423886 8-(Chloromethyl)imidazo[1,5-a]pyridine CAS No. 1446321-83-0

8-(Chloromethyl)imidazo[1,5-a]pyridine

Cat. No. B2423886
CAS RN: 1446321-83-0
M. Wt: 166.61
InChI Key: OYWLHTSJJNUEEM-UHFFFAOYSA-N
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Description

8-(Chloromethyl)imidazo[1,5-a]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of imidazo[1,5-a]pyridine and has a chloromethyl group at the 8th position of the imidazo ring.

Scientific Research Applications

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

Materials Science

This class of aromatic heterocycles has great potential in materials science . Their unique chemical structure and versatility make them suitable for various applications .

Optoelectronic Devices

Imidazo[1,5-a]pyridine compounds are used in the development of optoelectronic devices . Their compact shape along with remarkable photophysical properties make them suitable candidates for this field .

Sensors

Imidazo[1,5-a]pyridine derivatives are used in the development of chemical sensors . Their unique optical behaviors and biological properties make them ideal for sensor applications .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine compounds have been reported to have applications in the development of anti-cancer drugs . Their unique chemical structure and biological properties make them suitable for this application .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine compounds are used as emitters for confocal microscopy and imaging . Their unique optical behaviors make them ideal for this application .

Coordination Chemistry

Imidazo[1,5-a]pyridine compounds are used as ligands for a plethora of coordination complexes . Their unique chemical structure makes them suitable for this application .

Bioimaging

Imidazo[1,5-a]pyridine compounds are used as fluorophores for bioimaging . Their remarkable photophysical properties make them suitable candidates for this field .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biological targets.

Mode of Action

The exact mode of action of 8-(Chloromethyl)imidazo[1,5-a]pyridine remains unclear due to the lack of specific studies . Imidazo[1,5-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that the compound may interact with its targets in a manner that modulates their function, leading to therapeutic effects.

Biochemical Pathways

Given the broad use of imidazo[1,5-a]pyridine derivatives in pharmaceuticals and agrochemicals , it is likely that this compound influences multiple pathways, potentially including those involved in cell signaling, metabolism, and other cellular processes.

Result of Action

Given the compound’s structural significance in various pharmaceuticals and agrochemicals , it is likely to exert a range of effects at the molecular and cellular levels.

properties

IUPAC Name

8-(chloromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWLHTSJJNUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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